6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
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Overview
Description
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of an imidazo[2,1-b][1,3,4]thiadiazole core with a phenyl group attached at the 6-position and an amine group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound interacts with EGFR, inhibiting its activity . The compound binds to the EGFR, preventing the receptor from activating its downstream signaling pathways . This inhibition of EGFR leads to a decrease in the proliferation of cancer cells that overexpress EGFR .
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . The inhibition of these pathways leads to a decrease in cancer cell proliferation.
Pharmacokinetics
The compound’s molecular weight (21627 g/mol) and its physical form (powder) suggest that it may have good bioavailability .
Result of Action
The result of the action of this compound is a decrease in the proliferation of cancer cells. In vitro studies have shown that the compound has potent anticancer activity against MCF-7 and A549 cancer cell lines . Additionally, the compound has been shown to inhibit the migration rate of certain cancer cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors the compound interacts with, or how it affects metabolic flux or metabolite levels .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate under reflux conditions in the presence of a base such as potassium carbonate . The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the desired imidazo[2,1-b][1,3,4]thiadiazole ring system.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution: The phenyl group and the amine group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Demonstrates promising anticancer activity, particularly against pancreatic ductal adenocarcinoma and other cancer cell lines
Comparison with Similar Compounds
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine can be compared with other similar compounds in terms of structure and biological activity:
Properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URINLJMMDZLYSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348964 |
Source
|
Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10136-64-8 |
Source
|
Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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